N-(2,5-dioxocyclopentyl)acetamide

Description

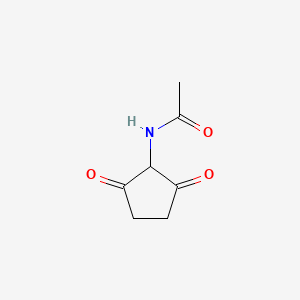

N-(2,5-dioxocyclopentyl)acetamide is an acetamide derivative featuring a cyclopentane ring substituted with two ketone groups at the 2- and 5-positions. The compound’s structure combines the planar amide group with a rigid, non-aromatic cyclic diketone, which imparts unique electronic and steric properties.

Properties

Molecular Formula |

C7H9NO3 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

N-(2,5-dioxocyclopentyl)acetamide |

InChI |

InChI=1S/C7H9NO3/c1-4(9)8-7-5(10)2-3-6(7)11/h7H,2-3H2,1H3,(H,8,9) |

InChI Key |

QVZXVDWBZHYCGL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(=O)CCC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxocyclopentyl)acetamide typically involves the reaction of cyclopentanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:

Temperature: 50-70°C

Catalyst: Sulfuric acid

Solvent: Acetic anhydride

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

Reactants: Cyclopentanone, acetic anhydride, ammonia

Reaction Time: 2-4 hours

Purification: Crystallization or distillation

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxocyclopentyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Cyclopentanedicarboxylic acid

Reduction: N-(2,5-dihydroxycyclopentyl)acetamide

Substitution: N-(2,5-dioxocyclopentyl)alkylacetamide

Scientific Research Applications

N-(2,5-dioxocyclopentyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dioxocyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between N-(2,5-dioxocyclopentyl)acetamide and related compounds:

Structural and Electronic Features

- Aromatic vs. Non-Aromatic Substituents: Compounds like N-(2,6-dichlorophenyl)acetamide and its thiazolyl analogs (e.g., ) exhibit planar aromatic rings, enabling π-π stacking and structural mimicry of penicillin’s lateral chain . In contrast, the dioxocyclopentyl group introduces a non-aromatic, electron-deficient ring, likely reducing π interactions but increasing electrophilicity at the ketone positions. Dihedral Angles: In dichlorophenyl derivatives, the angle between the aromatic ring and the amide group ranges from 44.5° to 77.5°, influencing packing efficiency and hydrogen-bonding patterns .

Physicochemical Properties

- Solubility and Lipophilicity :

- Halogenated derivatives (e.g., 2,6-dichlorophenyl) exhibit moderate solubility in organic solvents due to increased molecular weight and halogen content . The dioxocyclopentyl group’s polar ketones may enhance aqueous solubility compared to ethoxy or methyl-substituted analogs (e.g., N-(2,5-diethoxyphenyl)-N-ethylacetamide) .

- Thermal Stability :

- Dichlorophenyl acetamides decompose at 473–491 K , while ethoxy-substituted compounds (e.g., N-(2,5-diethoxyphenyl)-N-ethylacetamide) may have lower melting points due to reduced hydrogen bonding. The dioxocyclopentyl group’s rigidity could improve thermal stability compared to flexible alkyl chains.

Research Findings and Gaps

- Synthetic Routes :

- Stability Studies :

- Biological Screening: No data exists on the target compound’s pharmacological properties. Comparative studies with halogenated or heterocyclic analogs could identify novel applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.